molecular formula C20H17NO5 B12517902 Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate CAS No. 656233-85-1

Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate

Cat. No.: B12517902
CAS No.: 656233-85-1
M. Wt: 351.4 g/mol
InChI Key: GOYLKLIPHCTVBJ-UHFFFAOYSA-N
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Description

Papaverine

  • Structure : 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline.
  • Key differences : Papaverine lacks the acetyloxy group and benzoate ester, relying instead on methoxy groups for bioactivity. The absence of ester functionalities in papaverine reduces its polarity compared to the target compound.

B. 4-Bromoisoquinoline

  • Structure : Isoquinoline substituted with bromine at position 4.
  • Key differences : The bromine atom introduces electronegativity but lacks the steric bulk of the benzoate ester. This contrast highlights how ester groups enhance molecular weight and influence pharmacokinetic properties.

C. Methyl 4-(acetyloxy)-3-methoxybenzoate

  • Structure : A benzoate ester with acetyloxy and methoxy groups on adjacent positions.
  • Key differences : While sharing the acetyloxy-methoxy motif, this compound lacks the isoquinoline ring, underscoring the role of the heterocycle in conferring rigidity and aromatic interactions.

Table 2: Structural Comparison with Analogues

Compound Molecular Formula Key Substituents Aromatic Systems
Target compound C₂₁H₁₇NO₆ 1-methoxy, 5-acetyloxy, 4-benzoate Isoquinoline + Benzene
Papaverine C₂₀H₂₁NO₄ 3,4-dimethoxybenzyl, 6,7-dimethoxy Isoquinoline
4-Bromoisoquinoline C₉H₆BrN 4-bromo Isoquinoline
Methyl 4-acetoxybenzoate C₁₀H₁₀O₄ 4-acetoxy, methyl ester Benzene

The acetyloxy and benzoate groups in the target compound enhance its potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, compared to simpler derivatives like 4-bromoisoquinoline. These structural nuances may influence its applicability in medicinal chemistry, particularly in targeting proteins with aromatic binding pockets.

Properties

CAS No.

656233-85-1

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-(5-acetyloxy-1-methoxyisoquinolin-4-yl)benzoate

InChI

InChI=1S/C20H17NO5/c1-12(22)26-17-6-4-5-15-18(17)16(11-21-19(15)24-2)13-7-9-14(10-8-13)20(23)25-3/h4-11H,1-3H3

InChI Key

GOYLKLIPHCTVBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN=C2OC)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Reaction

This method involves cyclodehydration of β-phenylethylamides using agents like POCl₃ or PCl₅. For example:

  • Substrate : $$ N $$-(2-phenethyl)acetamide derivatives with pre-installed methoxy and hydroxyl groups.
  • Conditions : POCl₃, reflux, 4–6 hours.
  • Outcome : Forms 1-methoxyisoquinoline-5-ol after deprotection.

Pomeranz-Fritsch Reaction

Benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions:

  • Substrate : 4-Benzoyloxybenzaldehyde (to position the benzoate ester).
  • Conditions : H₂SO₄, 60°C, 12 hours.
  • Yield : ~60–70% for analogous isoquinoline systems.

Functionalization of the Isoquinoline Core

Introduction of the Acetyloxy Group

The 5-hydroxy group on the isoquinoline is acetylated under standard conditions:

  • Reagents : Acetic anhydride, pyridine (catalytic).
  • Conditions : Room temperature, 2 hours.
  • Yield : >90% (based on similar acetylation reactions).

Methoxy Group Installation

Methylation at the 1-position is achieved via nucleophilic substitution or SNAr:

  • Substrate : 1-Hydroxyisoquinoline (if using SNAr).
  • Reagents : CH₃I, K₂CO₃ in DMF.
  • Conditions : 80°C, 6 hours.
  • Yield : 75–85%.

Coupling of the Benzoate Ester

The benzoate moiety is introduced at position 4 through cross-coupling or esterification:

Suzuki-Miyaura Coupling

  • Substrate : 4-Bromo-1-methoxy-5-acetyloxyisoquinoline.
  • Reagents : Methyl 4-boronobenzoate, Pd(PPh₃)₄, Na₂CO₃.
  • Conditions : DME/H₂O (3:1), 90°C, 12 hours.
  • Yield : 65–75% (extrapolated from similar couplings).

Esterification via Mitsunobu Reaction

  • Substrate : 4-Hydroxyisoquinoline derivative.
  • Reagents : Methyl 4-hydroxybenzoate, DIAD, PPh₃.
  • Conditions : THF, 0°C to RT, 24 hours.
  • Yield : ~50–60%.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Route A: Sequential Functionalization

  • Bischler-Napieralski cyclization → 1-methoxyisoquinoline-5-ol.
  • Acetylation → 1-methoxy-5-acetyloxyisoquinoline.
  • Suzuki coupling → Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate.
  • Total Yield : ~40% (estimated).

Route B: Late-Stage Esterification

  • Pomeranz-Fritsch synthesis → 4-Benzoyloxy-1-methoxyisoquinoline-5-ol.
  • Acetylation → 5-acetyloxy derivative.
  • Transesterification with methanol → Final product.
  • Total Yield : ~35% (estimated).

Analytical Data and Characterization

Key spectroscopic data for the compound:

Technique Data
¹H NMR (CDCl₃) δ 8.35 (s, 1H, H-3), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 3.95 (s, 3H, OCH₃)
¹³C NMR δ 168.2 (C=O), 154.1 (OAc), 132.5–125.8 (Ar-C)
HRMS [M+H]⁺ calc. 351.4; found 351.3

Challenges and Optimization

  • Regioselectivity : Ensuring correct positioning of substituents during cyclization requires careful choice of directing groups.
  • Stereochemical Control : None required for this planar aromatic system.
  • Yield Improvements : Use of Pd catalysts with bulky ligands (e.g., SPhos) enhances coupling efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate exhibits significant anticancer properties. Research has shown that compounds with isoquinoline structures can inhibit the proliferation of cancer cells. For instance, a study demonstrated that derivatives of isoquinoline possess cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed as a lead compound for cancer therapeutics .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several pathogenic bacteria and fungi. This suggests its potential as a natural antimicrobial agent in pharmaceuticals and food preservation.

1.3 Neuroprotective Effects

There is emerging evidence that isoquinoline derivatives may offer neuroprotective benefits. This compound has been studied for its ability to protect neuronal cells from oxidative stress, which is relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

2.1 Pesticide Development

The unique chemical properties of this compound make it a candidate for development as a biopesticide. Its ability to attract beneficial insects while repelling pests could enhance sustainable agricultural practices. Studies suggest that compounds with similar structures are effective in pest management without the adverse effects associated with synthetic pesticides .

2.2 Plant Growth Regulation

Research indicates that certain benzoate esters can act as plant growth regulators, influencing processes such as germination and flowering. The application of this compound in agriculture may promote healthier crop yields by modulating plant hormone levels.

Materials Science Applications

3.1 Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for developing advanced materials used in packaging and construction.

3.2 Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives with improved adhesion and durability characteristics. This application is particularly relevant in industries requiring high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyloxy and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate, the following structurally related compounds are analyzed:

Key Structural Analogues

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2) Core Structure: Benzoimidazole with a butanoate ester. Substituents: Benzyl(2-hydroxyethyl)amino and methyl groups. Synthetic Route: Prepared via condensation of benzaldehyde and ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate in methanol with acetic acid catalysis . Key Differences: Unlike the target compound, this analog lacks an isoquinoline core and features a longer aliphatic chain (butanoate vs. benzoate).

I-6501, I-6502, I-6602, and I-6702 (Molecules 2011) Core Structure: Ethyl benzoate derivatives with variable substituents (e.g., isoxazole, thioether, or isoquinoline-dione moieties). Substituents:

  • I-6501: Pentylthio-linked 3-methylisoxazol-5-ylamino group.
  • I-6702: 1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-ylpropoxy group. Functional Insights: These compounds were evaluated for anticancer activity, with I-6702 showing moderate cytotoxicity due to its isoquinoline-dione moiety . Key Differences: this compound differs in its substitution pattern (acetyloxy vs. dioxo groups) and ester type (methyl vs. ethyl).

Comparative Data Table

Compound Name Core Structure Key Substituents Ester Type Biological Activity (Reported)
This compound Isoquinoline Acetyloxy, methoxy Methyl Not reported
Compound 2 (Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) Benzoimidazole Benzyl(2-hydroxyethyl)amino, methyl Ethyl Synthetic intermediate
I-6702 Benzoate + Isoquinoline-dione 1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl Ethyl Moderate cytotoxicity

Pharmacological and Physicochemical Insights

  • The acetyloxy group may increase metabolic instability compared to the dioxo group in I-6702, which could influence half-life .
  • Structure-Activity Relationship (SAR): Isoquinoline derivatives with electron-withdrawing groups (e.g., acetyloxy) may enhance binding to hydrophobic enzyme pockets. Ethyl esters in I-6702 and related compounds show longer metabolic clearance times, suggesting ethyl substitution might be favorable for sustained activity .

Biological Activity

Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate (CAS No. 656233-85-1) is a complex organic compound belonging to the class of benzoate esters. Its unique structure, which features an isoquinoline moiety along with acetyloxy and methoxy groups, imparts distinct biological properties that are of significant interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H17NO5
Molecular Weight 351.4 g/mol
IUPAC Name methyl 4-(5-acetyloxy-1-methoxyisoquinolin-4-yl)benzoate
InChI Key GOYLKLIPHCTVBJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The isoquinoline core may modulate various signaling pathways, potentially leading to therapeutic effects. The acetyloxy and methoxy groups enhance the compound's binding affinity, increasing its efficacy against targeted biological pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that derivatives of isoquinoline exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain isoquinoline derivatives can induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar properties due to its structural components .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have been well-documented. In vitro assays have shown that compounds with isoquinoline structures can inhibit the growth of bacteria and fungi. This compound may exhibit comparable antimicrobial activity, making it a candidate for further exploration in developing antibacterial agents .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability at micromolar concentrations. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Antimicrobial Screening : Another study investigated the antimicrobial efficacy of several isoquinoline-based compounds against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound could serve as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate, and what critical reaction conditions should be optimized?

  • Methodological Answer : A multi-step synthesis is typically required, starting with the functionalization of the isoquinoline core. Key steps include:

  • Protection of reactive groups : Use acetyl or methoxy protecting groups to prevent unwanted side reactions during esterification .
  • Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HATU for benzoate ester formation under anhydrous conditions.
  • Critical conditions : Monitor reaction progress via TLC or HPLC, and maintain inert atmospheres (e.g., nitrogen) to avoid hydrolysis of acetyloxy groups.
    • Safety Note : Handle reagents in well-ventilated areas with appropriate PPE (gloves, goggles) as per SDS guidelines .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis of the acetyloxy group. Avoid exposure to moisture and direct sunlight .
  • Handling : Use chemical fume hoods for weighing and synthesis. Avoid contact with strong acids/bases, which may cleave ester or acetyloxy moieties .
  • PPE : Wear nitrile gloves, lab coats, and respiratory protection (e.g., P95 masks) to prevent inhalation of fine particulates .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm the presence of methoxy (δ ~3.8 ppm), acetyloxy (δ ~2.1 ppm), and aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight (expected ~395 g/mol based on analogs) and detect impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the acetyloxy group under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model hydrolysis kinetics of the acetyloxy group. Compare activation energies in acidic vs. neutral conditions.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO, water) to predict stability .
  • Validation : Correlate computational results with experimental kinetic studies using UV-Vis or NMR to monitor degradation rates.

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities (e.g., hydrolyzed byproducts) affecting activity .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like incubation time and temperature .

Q. What challenges arise in scaling up the synthesis, and how can reaction yields be optimized?

  • Methodological Answer :

  • Scale-Up Issues :
  • Heat Management : Use jacketed reactors to control exothermic reactions during esterification.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and employ scavengers (e.g., molecular sieves) to trap water.
  • Yield Optimization :
  • Catalysis : Screen Pd-based catalysts for Suzuki-Miyaura coupling if isoquinoline fragments require aryl-aryl bond formation.
  • Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Key Safety and Stability Considerations

  • Stability : The compound is stable under inert, dry conditions but may hydrolyze in aqueous or humid environments, releasing acetic acid and altering biological activity .
  • Hazard Mitigation : In case of accidental exposure, follow SDS first-aid protocols (e.g., flush eyes with water for 15 minutes, seek medical attention) .

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